N-[2-methoxy-4-(methylsulfanyl)butyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Description
N-[2-methoxy-4-(methylsulfanyl)butyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxazole ring, a carboxamide group, and a methoxy-methylsulfanyl butyl side chain.
Properties
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S/c1-8-11(9(2)17-14-8)12(15)13-7-10(16-3)5-6-18-4/h10H,5-7H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNXQPMXCSAWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC(CCSC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-amino-2-methyl-1-propanol and an appropriate carboxylic acid derivative.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Attachment of the Methoxy-Methylsulfanyl Butyl Side Chain:
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic route to achieve high yields and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-4-(methylsulfanyl)butyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, thiol derivatives
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
N-[2-methoxy-4-(methylsulfanyl)butyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-[2-methoxy-4-(methylsulfanyl)butyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:
N-[2-methoxy-4-(methylsulfanyl)butyl]-3,5-dimethyl-1,2-oxazole-4-carboxylic acid: Differing by the presence of a carboxylic acid group instead of a carboxamide group.
N-[2-methoxy-4-(methylsulfanyl)butyl]-3,5-dimethyl-1,2-oxazole-4-thioamide: Differing by the presence of a thioamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
